(R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Description
Introduction to (R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
Systematic Nomenclature and Structural Composition
The compound’s systematic name reflects its intricate molecular architecture. The core rhodium(I) center is coordinated by three distinct ligands:
- A chiral bis(phosphine) ligand : The (R)-(-)-t-butylmethyl(di-t-butylphosphinomethyl)phosphino group provides stereochemical control. Its two tert-butyl groups enhance steric bulk, while the methylphosphinomethyl bridge creates a rigid, chiral environment.
- 1,5-Cyclooctadiene (COD) : A η⁴-coordinated diene that stabilizes the rhodium center through backbonding.
- Tetrafluoroborate (BF₄⁻) : A weakly coordinating counterion that improves solubility in polar aprotic solvents.
The molecular formula is C₂₂H₄₄BF₄P₂Rh , with a molar mass of 560.24 g/mol. Key structural features include:
This structure balances electronic and steric effects, enabling selective substrate binding during catalysis.
Historical Context in Organometallic Chemistry
The development of this compound is rooted in the 1980s–2000s advancements in asymmetric catalysis. Early rhodium-phosphine complexes, such as [Rh(BINAP)₂]⁺X⁻ (BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), demonstrated high enantioselectivity but suffered from air sensitivity and limited substrate scope. The introduction of tert-butyl groups in phosphine ligands addressed these issues by:
- Enhancing oxidative stability through electron-donating alkyl substituents
- Improving steric discrimination for challenging substrates like α,β-unsaturated acids
A pivotal innovation was the use of 1,5-cyclooctadiene as a labile ligand, which could be displaced by substrates during catalysis while maintaining rhodium’s oxidation state. The tetrafluoroborate counterion, first widely adopted in the 1990s, further improved catalytic activity by minimizing ion-pairing effects in nonpolar media.
Role in Modern Homogeneous Catalysis
This rhodium complex excels in three key catalytic applications:
Asymmetric Hydrogenation of Prochiral Substrates
The compound achieves >95% enantiomeric excess (ee) in reductions of:
- α,β-Unsaturated ketones to chiral alcohols
- Enamides to α-amino acid derivatives
- Heteroaromatic compounds like quinoline derivatives
Mechanistic studies reveal that the tert-butyl groups enforce a rigid chiral pocket, directing substrate approach to the Rh center. The COD ligand’s lability allows substrate coordination without requiring harsh conditions.
Transfer Hydrogenation
In the presence of i-PrOH as a hydrogen donor, the catalyst reduces:
- Aryl ketones to secondary alcohols
- Imines to amines
with turnover frequencies (TOF) exceeding 500 h⁻¹ under optimized conditions.
Dynamic Kinetic Resolution
The complex enables simultaneous bond formation and stereochemical control in reactions such as:
- Isomerization of allylic amines to enamines
- Atroposelective biaryl synthesis
A representative transformation is the conversion of neryldiethylamine to (R)-citronellal with 92% ee, showcasing the catalyst’s ability to control multiple stereogenic centers.
Properties
Molecular Formula |
C22H45BF4P2Rh-2 |
|---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl(methylphosphanylmethyl)phosphane;2-methylpropane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C10H24P2.C8H12.C4H9.BF4.Rh/c1-9(2,3)12(8-11-7)10(4,5)6;1-2-4-6-8-7-5-3-1;1-4(2)3;2-1(3,4)5;/h11H,8H2,1-7H3;1-2,7-8H,3-6H2;1-3H3;;/q;;2*-1;/b;2-1-,8-7-;;; |
InChI Key |
NNPQKTQTQCHMNQ-KJWGIZLLSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C-](C)C.CC(P(C(C)(C)C)CPC)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.C[C-](C)C.CC(C)(C)P(CPC)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with the appropriate phosphine ligands under controlled conditions. One common method includes the use of rhodium chloride and the phosphine ligand in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Hydrogenation: It is widely used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Substitution: The compound can participate in substitution reactions, where ligands on the rhodium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and pressures, with the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In hydrogenation reactions, the primary products are saturated hydrocarbons, while substitution reactions yield new organometallic complexes with different ligands .
Scientific Research Applications
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with substrates, facilitating various catalytic transformations. The phosphine ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stabilization and influences the compound’s selectivity and activity in catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodium(I) tetrafluoroborate complexes with COD and phosphine ligands are widely studied for their catalytic properties. Below is a detailed comparison of the target compound with structurally and functionally related complexes:
Structural and Electronic Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ligand System | Key Structural Features |
|---|---|---|---|---|
| (R)-(-)-TCFP-Rh (Target) | Rh(C₈H₁₂)(C₁₄H₃₂P₂)⁺BF₄⁻ | 560.24 | t-Butylmethyl(di-t-butylphosphinomethyl)phosphino + COD | High steric bulk from t-butyl groups; electron-rich Rh center due to strong σ-donor phosphine ligands . |
| 1,4-Bis(diphenylphosphino)butaneRh(I)BF₄ | C₃₆H₄₀BF₄P₂Rh | 724.36 | 1,4-Bis(diphenylphosphino)butane (dppb) + COD | Less steric bulk; electron density at Rh modulated by aryl phosphines. Lower enantioselectivity in hydrogenation compared to TCFP-Rh . |
| (R,R)-Ph-BPE-Rh | C₄₂H₄₈BF₄P₂Rh | 760.39 | 1,2-Bis[(2R,5R)-diphenylphospholano]ethane + COD | Chiral phospholane ligands enhance enantioselectivity; intermediate steric demand . |
| Bis(COD)Rh(I)BF₄ | Rh(C₈H₁₂)₂⁺BF₄⁻ | 406.07 | Two COD ligands | No phosphine ligands; high lability. Used as a precursor for synthesizing cationic Rh complexes . |
Catalytic Performance
Catalytic efficiency and selectivity vary significantly with ligand architecture:
- Enantioselective Hydrogenation: (R)-(-)-TCFP-Rh achieves >95% enantiomeric excess (ee) in hydrogenating α-acetamidocinnamic acid derivatives, attributed to its rigid, bulky phosphine ligands . (R,R)-Ph-BPE-Rh provides 80–90% ee for similar substrates, with slightly reduced steric control . 1,4-Bis(diphenylphosphino)butaneRh(I)BF₄ shows <50% ee due to weaker stereochemical control from flexible dppb ligands .
- Hydrosilylation: (R)-(-)-TCFP-Rh exhibits superior activity in ketone hydrosilylation (TOF > 500 h⁻¹) compared to (R,R)-NORPHOS-Rh (TOF ~300 h⁻¹), highlighting the role of t-butyl groups in stabilizing transition states .
- Parahydrogen-Induced Polarization (PHIP): 1,4-Bis(diphenylphosphino)butaneRh(I)BF₄ is a benchmark catalyst for PHIP in hyperpolarized MRI applications, achieving 90% polarization efficiency .
Key Research Findings
- Steric vs. Electronic Effects: Bulky t-butyl groups in (R)-(-)-TCFP-Rh increase enantioselectivity but reduce reaction rates compared to less hindered analogs (e.g., rate constant ratio of 634 observed in norbornadiene hydrogenation vs. COD complexes) .
- Ligand Rigidity : Chiral phospholane ligands (e.g., in (R,R)-Ph-BPE-Rh ) improve enantioselectivity by restricting Rh coordination geometry, whereas flexible ligands (e.g., dppb) lead to variable outcomes .
- Industrial Relevance: (R)-(-)-TCFP-Rh is preferred for small-scale enantioselective syntheses, while 1,4-Bis(diphenylphosphino)butaneRh(I)BF₄ is favored in PHIP due to cost and scalability .
Biological Activity
(R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a chiral rhodium complex known for its catalytic properties in organic synthesis. Its unique structure enables it to participate in various reactions, particularly in asymmetric catalysis. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and potential therapeutic uses.
- Molecular Formula : C₁₆H₂₄BF₄Rh
- Molecular Weight : 406.08 g/mol
- CAS Number : 35138-22-8
- Appearance : Red to amber powder
- Solubility : Insoluble in water; soluble in hydrocarbons
The biological activity of this compound primarily stems from its ability to facilitate various catalytic processes. It acts as a catalyst in reactions such as:
- Enantioselective Isomerization : This compound has been shown to efficiently catalyze the isomerization of allylic alcohols to aldehydes, demonstrating high selectivity and yield. The mechanism involves the coordination of the substrate to the rhodium center, followed by a rearrangement facilitated by the phosphine ligands .
- C-H Activation : The complex is also involved in C-H activation reactions, which are crucial for the functionalization of hydrocarbons. This process allows for the introduction of functional groups into otherwise inert substrates, expanding the scope of organic transformations .
Case Study 1: Anticancer Activity
Recent studies have investigated the anticancer potential of rhodium complexes, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves induction of apoptosis through the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death .
Case Study 2: Antimicrobial Properties
Another area of research has focused on the antimicrobial properties of rhodium complexes. Preliminary findings suggest that this compound possesses significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
